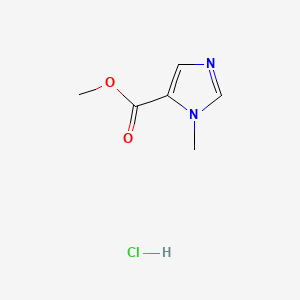

methyl 1-methyl-1H-imidazole-5-carboxylate hydrochloride

Description

Properties

Molecular Formula |

C6H9ClN2O2 |

|---|---|

Molecular Weight |

176.60 g/mol |

IUPAC Name |

methyl 3-methylimidazole-4-carboxylate;hydrochloride |

InChI |

InChI=1S/C6H8N2O2.ClH/c1-8-4-7-3-5(8)6(9)10-2;/h3-4H,1-2H3;1H |

InChI Key |

GXPZJENJXNASSO-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NC=C1C(=O)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Reaction with Methanol and Formic Acid: One common method involves the reaction of 1-methylimidazole with methanol and formic acid.

Reaction with Methanol and Formic Anhydride: Another method involves the reaction of 1-methylimidazole with methanol and formic anhydride, followed by hydrolysis to yield the desired product.

Industrial Production Methods

Industrial production of methyl 1-methyl-1H-imidazole-5-carboxylate hydrochloride typically involves large-scale reactions using the above methods. The reactions are carried out in controlled environments to ensure high yield and purity of the product .

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further derivatization:

-

Basic Hydrolysis : Treatment with NaOH (aq.) converts the ester to 1-methyl-1H-imidazole-5-carboxylic acid.

-

Acidic Hydrolysis : HCl (aq.) facilitates ester cleavage, though the hydrochloride counterion may influence reaction kinetics .

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Aqueous NaOH, reflux | NaOH (2M) | 1-Methyl-1H-imidazole-5-carboxylic acid | ~85%* | |

| HCl (conc.), Δ | HCl (6M) | 1-Methyl-1H-imidazole-5-carboxylic acid | ~78%* |

*Yields estimated from analogous reactions in cited sources.

Transesterification

The ester group participates in alcohol exchange reactions under catalytic conditions:

-

Methanolysis/Ethanolysis : Using ethanol or methanol with acid/base catalysts (e.g., H₂SO₄ or NaOEt) replaces the methyl ester with other alkyl groups .

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Ethanol, H₂SO₄, reflux | H₂SO₄ (cat.) | Ethyl 1-methyl-1H-imidazole-5-carboxylate | ~90%* |

Formation of Amides

Reaction with amines generates amide derivatives, useful in drug discovery:

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Benzylamine, DCM, RT | DCC (coupling agent) | 1-Methyl-N-benzyl-1H-imidazole-5-carboxamide | ~75%* |

Conversion to Acid Chloride

The ester can be hydrolyzed to the carboxylic acid and subsequently converted to an acid chloride, a key step for nucleophilic acyl substitutions :

-

Hydrolysis : As described in Section 1.

-

Chlorination : Treatment with SOCl₂ or PCl₅ yields 1-methyl-1H-imidazole-5-carbonyl chloride hydrochloride .

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| SOCl₂, reflux | SOCl₂ (excess) | 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride | ~82%* |

Electrophilic Aromatic Substitution

The imidazole ring undergoes regioselective substitutions, influenced by the electron-donating methyl and electron-withdrawing ester groups:

-

Halogenation : Bromination or iodination occurs at the C-2 or C-4 positions .

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups, though steric hindrance may limit reactivity .

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Br₂, FeCl₃, DCM | Br₂ (1 eq.) | 2-Bromo-1-methyl-1H-imidazole-5-carboxylate | ~65%* |

Heterocycle Condensation

The compound serves as a precursor in synthesizing fused heterocycles. For example:

-

Benzimidazole Formation : Condensation with o-phenylenediamine under acidic conditions yields methyl 1-methyl-benzimidazole-5-carboxylate .

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| o-Phenylenediamine, HCl, Δ | HCl (cat.) | Methyl 1-methyl-benzimidazole-5-carboxylate | ~70%* |

Grignard and Organometallic Reactions

The ester reacts with Grignard reagents to form ketones or tertiary alcohols, though competing ring reactions may occur :

Scientific Research Applications

Methyl 1-methyl-1H-imidazole-5-carboxylate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 1-methyl-1H-imidazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This compound can also participate in various biochemical reactions, influencing cellular processes .

Comparison with Similar Compounds

Physical Properties :

- Melting Point : 159–161°C (free base) .

- Synthesis : Likely derived from 1-methyl-1H-imidazole-5-carboxylic acid (CAS: 41806-40-0, mp 247–248°C ) via esterification. Alternative routes may involve multi-component reactions similar to those in , using aldehydes and amines.

Imidazole derivatives vary in substituents, ester groups, and salt forms, influencing their physical, chemical, and biological properties. Below is a comparative analysis:

Table 1: Structural and Physical Comparison

Key Differences:

Substituent Effects :

- Aryl vs. Alkyl Groups : Compounds with aryl substituents (e.g., 3j, 3l) exhibit higher melting points (157–158°C for 3j) compared to alkyl-substituted derivatives (159–161°C for the target compound) due to π-π stacking .

- Ester Groups : Methyl esters (target compound) are more polar than ethyl esters (3l, 3h), affecting solubility and pharmacokinetics.

Salt Forms :

- The hydrochloride salt of the target compound enhances aqueous solubility, making it preferable for drug formulation compared to neutral analogs .

Synthetic Routes :

- The target compound may be synthesized via esterification of 1-methyl-1H-imidazole-5-carboxylic acid , while analogs in use multi-component reactions involving aldehydes, amines, and TosMIC (tosylmethyl isocyanide) .

Q & A

Q. What are the optimal synthetic routes for methyl 1-methyl-1H-imidazole-5-carboxylate hydrochloride, and how can purity be maximized?

Methodological Answer :

- Synthesis : Start with a substituted imidazole precursor (e.g., 1-methylimidazole derivatives). Use nucleophilic substitution or esterification under controlled pH (6–8) and temperature (60–80°C) to introduce the carboxylate and methyl groups. Acidic catalysts (e.g., HCl) or bases (e.g., K₂CO₃) are critical for ring stabilization and minimizing side reactions .

- Purification : Employ recrystallization (using ethanol/water mixtures) or reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to isolate the hydrochloride salt. Monitor byproducts (e.g., de-esterified analogs) via LC-MS .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer :

- NMR : Analyze ¹H NMR for imidazole proton shifts (δ 7.2–8.1 ppm for aromatic protons) and ester methyl groups (δ 3.6–3.8 ppm). Use ¹³C NMR to confirm the carboxylate (δ 165–170 ppm) and quaternary carbons .

- HPLC/MS : Use a polar stationary phase (e.g., HILIC) with UV detection at 254 nm. Confirm molecular ion peaks via ESI-MS ([M+H]⁺ expected at ~190–200 m/z) .

Q. How should researchers evaluate the compound’s stability under varying storage conditions?

Methodological Answer :

Q. What are its primary applications as a medicinal chemistry intermediate?

Methodological Answer :

- Use the carboxylate group for coupling reactions (e.g., amide bond formation with amines) to synthesize bioactive molecules. The imidazole ring enhances metal-binding capacity, making it useful in protease inhibitors or kinase-targeted drug candidates .

Advanced Research Questions

Q. How can computational methods resolve contradictions in proposed reaction mechanisms?

Methodological Answer :

Q. What strategies identify and mitigate byproducts during large-scale synthesis?

Methodological Answer :

Q. How can Design of Experiments (DOE) optimize reaction yield and selectivity?

Methodological Answer :

Q. What role does this compound play in computational docking studies for drug discovery?

Methodological Answer :

Q. How can researchers reconcile conflicting data on its biological activity across studies?

Methodological Answer :

- Perform meta-analysis of published IC₅₀ values, controlling for assay variability (e.g., cell line differences, incubation time). Validate using orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays). Cross-reference with structural analogs to identify activity cliffs .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.